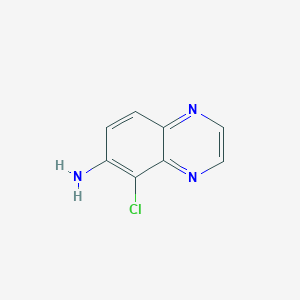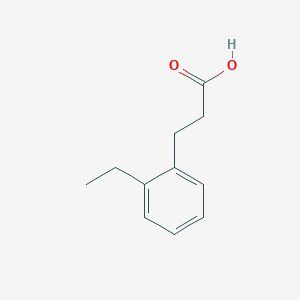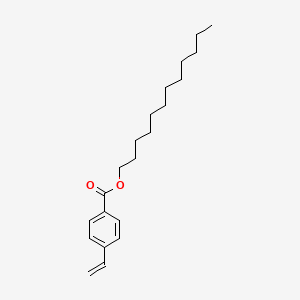
Dodecyl 4-ethenylbenzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dodecyl 4-ethenylbenzoate: is an organic compound with the molecular formula C19H28O2. It is a derivative of benzoic acid, where the hydrogen atom of the carboxyl group is replaced by a dodecyl group, and the hydrogen atom of the benzene ring is replaced by an ethenyl group. This compound is known for its surfactant properties and is used in various industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions:
Esterification Reaction: Dodecyl 4-ethenylbenzoate can be synthesized through the esterification of 4-ethenylbenzoic acid with dodecanol. The reaction typically involves the use of a catalyst such as sulfuric acid or p-toluenesulfonic acid under reflux conditions.
Transesterification: Another method involves the transesterification of methyl 4-ethenylbenzoate with dodecanol in the presence of a base catalyst like sodium methoxide.
Industrial Production Methods:
Batch Process: In industrial settings, the batch process is commonly used where the reactants are mixed in a reactor, and the reaction is carried out under controlled temperature and pressure conditions.
Continuous Process: For large-scale production, a continuous process may be employed where the reactants are continuously fed into a reactor, and the product is continuously removed.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: Dodecyl 4-ethenylbenzoate can undergo oxidation reactions to form corresponding carboxylic acids or aldehydes.
Reduction: It can be reduced to form dodecyl 4-ethylbenzoate.
Substitution: The ethenyl group can participate in various substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst can be used.
Substitution: Halogenation can be carried out using halogens like chlorine (Cl2) or bromine (Br2) in the presence of a catalyst.
Major Products:
Oxidation: Formation of dodecyl 4-ethenylbenzoic acid.
Reduction: Formation of dodecyl 4-ethylbenzoate.
Substitution: Formation of halogenated derivatives like dodecyl 4-chloroethenylbenzoate.
Aplicaciones Científicas De Investigación
Chemistry:
- Used as a surfactant in the formulation of emulsions and dispersions.
- Acts as an intermediate in the synthesis of other organic compounds.
Biology:
- Studied for its potential use in drug delivery systems due to its amphiphilic nature.
Medicine:
- Investigated for its antimicrobial properties and potential use in pharmaceutical formulations.
Industry:
- Utilized in the production of detergents and cleaning agents.
- Employed in the manufacture of personal care products like shampoos and lotions.
Mecanismo De Acción
Molecular Targets and Pathways:
- The surfactant properties of dodecyl 4-ethenylbenzoate are attributed to its ability to reduce surface tension between different phases, such as oil and water.
- It interacts with lipid bilayers in biological membranes, enhancing the permeability and facilitating the delivery of active ingredients.
Comparación Con Compuestos Similares
Dodecyl benzene sulfonate: Another surfactant with similar applications in detergents and cleaning agents.
Dodecyl sulfate: Used in personal care products and as a laboratory reagent.
Dodecyl 4-ethynylbenzoate: A structurally similar compound with different reactivity due to the presence of an ethynyl group instead of an ethenyl group.
Uniqueness:
- Dodecyl 4-ethenylbenzoate is unique due to its specific combination of a long dodecyl chain and an ethenyl-substituted benzene ring, which imparts distinct surfactant properties and reactivity compared to other similar compounds.
Propiedades
Número CAS |
127991-64-4 |
|---|---|
Fórmula molecular |
C21H32O2 |
Peso molecular |
316.5 g/mol |
Nombre IUPAC |
dodecyl 4-ethenylbenzoate |
InChI |
InChI=1S/C21H32O2/c1-3-5-6-7-8-9-10-11-12-13-18-23-21(22)20-16-14-19(4-2)15-17-20/h4,14-17H,2-3,5-13,18H2,1H3 |
Clave InChI |
SAWZROBJJFFFHX-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCCOC(=O)C1=CC=C(C=C1)C=C |
SMILES canónico |
CCCCCCCCCCCCOC(=O)C1=CC=C(C=C1)C=C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


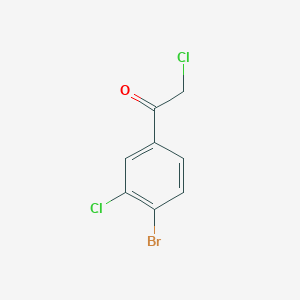
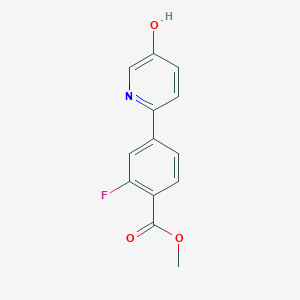
![2-Methyl-2,3-dihydrothieno[3,4-b][1,4]dioxine](/img/structure/B3186666.png)
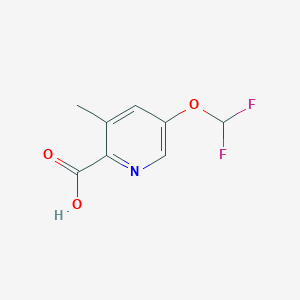
![Furo[3,2-c]pyridin-2-ylboronic acid](/img/structure/B3186683.png)
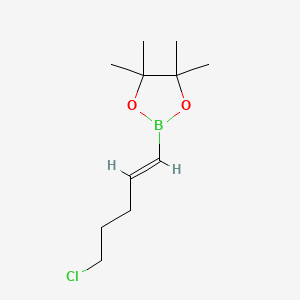
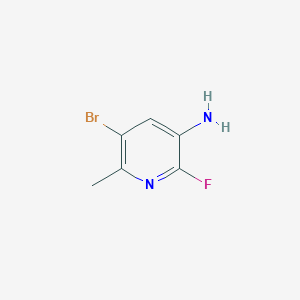
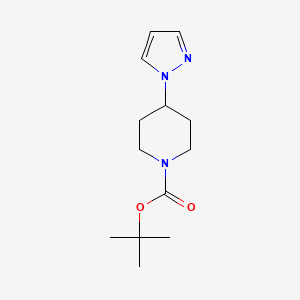
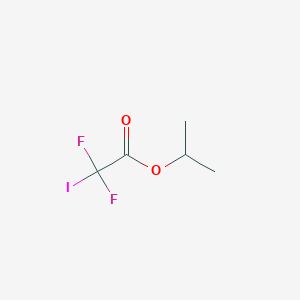
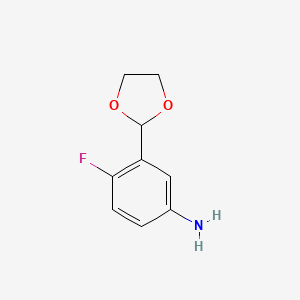
![4-{[2-(Pyridin-2-yl)ethyl]amino}benzoic acid](/img/structure/B3186717.png)
![Ethyl 5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-3-carboxylate](/img/structure/B3186745.png)
